1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine,sodium salt
Description
Phase Behavior and Intermolecular Interactions
DPPS exhibits a phase transition temperature (T~m~) of 54°C in its sodium salt form, significantly higher than zwitterionic phosphatidylcholines like dipalmitoylphosphatidylcholine (DPPC, T~m~ = 41°C). This disparity arises from intermolecular hydrogen bonding between the serine headgroup’s amine and phosphate moieties, which reduces headgroup mobility and stabilizes gel-phase bilayers. Molecular dynamics simulations reveal that sodium ions bind preferentially to the carboxylate group of DPPS, neutralizing negative charges and enabling closer packing of lipid tails. The resultant bilayer thickness of 4.52 ± 0.03 nm for the second leaflet in multilayer stacks exceeds that of phosphatidylcholine bilayers by 0.44 nm, as quantified via quantitative differential interference contrast microscopy.
Table 1: Phase Transition Temperatures of Common Phospholipids
| Phospholipid | Abbreviation | T~m~ (°C) |
|---|---|---|
| 1,2-Dipalmitoyl-PS | DPPS | 54 |
| 1,2-Dipalmitoyl-PC | DPPC | 41 |
| 1,2-Dimyristoyl-PS | DMPS | 35 |
| 1,2-Dioleoyl-PS | DOPS | -11 |
Electrostatic and Hydration Effects
Despite its anionic charge, DPPS bilayers exhibit a condensed cross-sectional area of 40.8 Ų in the gel phase, compared to 48.1 Ų for dimyristoylphosphatidylcholine (DMPC). This condensation arises from counterion-mediated screening and headgroup hydrogen bonding, which override electrostatic repulsion. X-ray diffraction studies demonstrate that DPPS bilayers swell indefinitely in aqueous environments due to dominant electrostatic repulsion between adjacent membranes, contrasting with the finite hydration limits of zwitterionic lipids. However, molecular dynamics simulations show that sodium ions form stable coordination complexes with serine carboxylates, reducing interbilayer fluctuation amplitudes by 30% compared to uncharged bilayers.
Properties
Molecular Formula |
C38H73NNaO10P |
|---|---|
Molecular Weight |
757.9 g/mol |
IUPAC Name |
sodium;(2S)-2-amino-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoate |
InChI |
InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1 |
InChI Key |
GTLXLANTBWYXGW-CEGNZRHUSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Stepwise Acylation of Glycerol Backbone
The chemical synthesis of DPPS-Na begins with the stereospecific acylation of sn-glycero-3-phospho-L-serine. The glycerol backbone is sequentially esterified with palmitic acid at the sn-1 and sn-2 positions using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Critical parameters include:
-
Temperature : Reactions are typically conducted at 25–40°C to prevent racemization of the serine headgroup.
-
Solvent System : Anhydrous chloroform or dichloromethane ensures optimal solubility of hydrophobic intermediates.
-
Protecting Groups : The serine hydroxyl and phosphate groups are protected with tert-butyloxycarbonyl (Boc) and cyanoethyl groups, respectively, to avoid side reactions.
Post-acylation, the protecting groups are removed under mild acidic conditions (e.g., trifluoroacetic acid for Boc deprotection), followed by neutralization with sodium bicarbonate to yield the monosodium salt.
Table 1: Yield Optimization in Stepwise Acylation
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Temperature | 30–35°C | 68–72 | ≥95 |
| Palmitic Acid Equiv. | 2.2–2.5 | 75 | 93 |
| Deprotection Time | 2–4 hours | 85 | 97 |
Enzymatic Transphosphatidylation
Phospholipase D (PLD)-Catalyzed Synthesis
Enzymatic methods leverage phospholipase D (PLD) to replace the headgroup of phosphatidylcholine (PC) with L-serine. This approach is favored for its regioselectivity and avoidance of harsh solvents. Key steps include:
-
Substrate Preparation : 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is dispersed in a micellar system using food-grade surfactants like sodium cholate (SC) or sodium deoxycholate (SDC).
-
Reaction Conditions :
The reaction equilibrium shifts toward DPPS-Na synthesis at higher serine concentrations, achieving yields of 56–57% in phospholipid mixtures.
Table 2: PLD-Catalyzed DPPS-Na Synthesis Parameters
| Factor | Effect on Yield | Industrial Feasibility |
|---|---|---|
| Surfactant/Lipid Ratio | Inverse correlation (↓ ratio → ↑ yield) | Moderate (requires surfactant removal) |
| Ca²⁺ Addition | No significant impact | High (simplifies process) |
| Enzyme Loading (U/g) | Proportional to initial rate | Low (cost-intensive) |
Biotechnological Production via Phosphatidylserine Synthase (PSS)
In Vivo Biosynthesis in Engineered Strains
Recent advances utilize recombinant E. coli or S. cerevisiae expressing phosphatidylserine synthase (PSS) to produce DPPS-Na via the CDP-diacylglycerol pathway. Key modifications include:
-
Gene Overexpression : Amplification of pssA (in E. coli) or CHO1 (in yeast) to boost PS synthesis.
-
Substrate Channeling : Co-expression of glycerol-3-phosphate acyltransferase (GPAT) to ensure palmitoyl-CoA availability.
This method achieves titers of 1.2–1.5 g/L in fermentation broths but requires downstream extraction using ethanol/water partitioning.
Comparative Analysis of Methods
Table 3: Method Comparison for DPPS-Na Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Chemical Synthesis | 68–85 | 93–97 | High | Moderate (organic waste) |
| Enzymatic (PLD) | 56–57 | 90–92 | Moderate | Low (aqueous systems) |
| Biotechnological (PSS) | 40–50 | 85–88 | Low | Very Low |
Industrial-Scale Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized phospholipids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.
Major Products Formed:
Oxidation: Oxidized phospholipids.
Hydrolysis: Fatty acids and glycerophosphoserine.
Scientific Research Applications
Membrane Biology
Phospholipid Bilayers and Model Membranes
DPPS is extensively used in the study of membrane dynamics due to its ability to form stable lipid bilayers. These bilayers serve as model membranes for investigating the behavior of membrane proteins and lipids. Researchers utilize DPPS to create liposomes and nanodiscs, which mimic biological membranes and facilitate structural studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Case Study: Membrane Protein Studies
A notable application of DPPS is in the assembly of phospholipid nanodiscs for structural studies of membrane proteins. A protocol developed for this purpose emphasizes the control over nanodisc size, which is critical for obtaining high-resolution structural data . This approach has been instrumental in elucidating the mechanisms of various membrane proteins involved in signal transduction and transport processes.
Drug Delivery Systems
Nanocarriers for Therapeutics
DPPS is also employed in the development of drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs within lipid-based carriers, enhancing their solubility and bioavailability. The incorporation of DPPS into liposomes has been shown to improve drug targeting and release profiles, particularly for anti-cancer therapies .
Case Study: Phosphatidylserine-Microbubble Systems
Research has demonstrated that phosphatidylserine-coated microbubbles can enhance targeted drug delivery across the blood-brain barrier. By utilizing DPPS in these microbubble formulations, studies have shown improved targeting of activated microglia/macrophages during inflammatory responses, showcasing its potential in treating neurological disorders .
Immunological Applications
Adjuvant Systems
DPPS has been investigated as an adjuvant in vaccine formulations. Its ability to modulate immune responses makes it a candidate for enhancing vaccine efficacy. Studies have shown that incorporating DPPS into vaccine formulations can promote a stronger humoral response by facilitating antigen presentation .
Case Study: Vaccine Development
In a study focusing on vaccine adjuvants, DPPS was evaluated alongside other phospholipids for its ability to enhance immune responses against specific pathogens. The results indicated that formulations containing DPPS elicited robust antibody responses compared to those without it .
Biophysical Characterization
Structural Studies Using NMR
The use of DPPS in biophysical studies extends to its role in NMR spectroscopy for characterizing lipid bilayer properties. The interactions between DPPS and various biomolecules can be analyzed through NMR relaxometry, providing insights into molecular dynamics and interactions within membrane environments .
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt involves its integration into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and receptors on the cell surface, modulating cellular responses. The compound’s fatty acid chains and phosphoserine headgroup play a crucial role in these interactions .
Comparison with Similar Compounds
DPPS vs. DPPC
- Head Group Interactions : DPPS’s anionic serine head group binds cationic proteins (e.g., annexins, ESCRT complexes) and toxins (e.g., crotoxin) more strongly than DPPC’s neutral phosphocholine .
- Phase Behavior : DPPC’s lower phase transition temperature (~41–45°C) allows stable bilayer formation at physiological temperatures, making it ideal for lung surfactant models. In contrast, DPPS’s higher transition temperature (~55–60°C) creates rigid domains that resist membrane deformation unless cholesterol is present .
DPPS vs. DPPG
- Head Group Specificity : Both are anionic, but DPPG’s glycerol-phosphate head group lacks the carboxyl group of serine, reducing its capacity for hydrogen bonding. This difference alters interactions with divalent cations (e.g., Ca²⁺) and proteins like crotoxin, which show higher affinity for DPPS .
- Biological Relevance : DPPG is prevalent in bacterial membranes, while DPPS is eukaryotic-specific, explaining its use in apoptosis and cell signaling studies .
DPPS vs. DOPS
- Acyl Chain Fluidity : DOPS’s unsaturated oleoyl chains (C18:1) introduce kinks, lowering its phase transition temperature and increasing membrane fluidity. This property enhances ESCRT-mediated membrane budding in liquid-disordered (Ld) phases compared to DPPS .
- Localization in Membranes : DOPS preferentially partitions into Ld phases, whereas DPPS’s saturated chains favor liquid-ordered (Lo) domains unless mixed with cholesterol .
Research Findings
- Membrane Remodeling : DPPS-enriched membranes resist ESCRT-III-induced budding unless cholesterol is added to fluidize the bilayer. In contrast, DOPS supports efficient budding due to its inherent fluidity .
- Lipid Monolayers: DPPS monolayers exhibit higher mechanical resistance than DPPC or DOPS, as shown by surface pressure-area isotherms .
Biological Activity
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS), sodium salt, is a phospholipid that plays a critical role in cellular processes. This article examines its biological activity, including its involvement in cellular signaling, apoptosis, and drug delivery systems.
- Chemical Formula : CHNOPNa
- Molecular Weight : 758.0 g/mol
- CAS Number : 145849-32-7
Cell Membrane Composition
DPPS is a significant component of eukaryotic cell membranes, constituting approximately 10% of total cellular lipids. It is crucial for maintaining membrane integrity and fluidity, influencing various cellular functions such as signaling and apoptosis .
Role in Apoptosis
Phosphatidylserine (PtdSer), the parent compound of DPPS, is known to externalize to the outer leaflet of the plasma membrane during apoptosis. This externalization serves as a signal for phagocytes to engulf apoptotic cells, thus playing a key role in the clearance of dead cells .
Intracellular Signaling
DPPS participates in several intracellular signaling pathways. It has been shown to interact with proteins involved in membrane fusion and trafficking, such as dynamin-related protein 1 (Drp1). Studies have demonstrated that DPPS can modulate the activity of these proteins, influencing mitochondrial dynamics and cell survival .
LTX-315 Interaction Studies
A study exploring the interaction of DPPS with the peptide LTX-315 highlighted its destabilizing effects on lipid bilayers. Differential Scanning Calorimetry (DSC) revealed that LTX-315 induced significant changes in the thermal properties of DPPS liposomes, suggesting that DPPS enhances the peptide's efficacy against tumoral membranes by facilitating phase separation and altering membrane dynamics .
Drug Delivery Applications
DPPS is utilized in drug delivery systems due to its ability to form stable liposomes. These liposomes can encapsulate therapeutic agents, enhancing their bioavailability and targeting specific tissues. The use of DPPS in liposome formulations has been shown to improve drug delivery efficiency, particularly in cancer therapy .
Case Studies
Q & A
Basic Question: What is the biochemical rationale for using DPPS-Na in membrane asymmetry studies?
DPPS-Na's structural features—specifically its sn-3 phospho-L-serine headgroup and saturated 16:0 acyl chains—enable it to mimic the inner leaflet of eukaryotic cell membranes, which is enriched in anionic phospholipids. This makes it critical for studying membrane asymmetry, lipid-protein interactions, and apoptotic signaling.
Methodological Guidance :
- Prepare large unilamellar vesicles (LUVs) using DPPS-Na mixed with zwitterionic lipids (e.g., DPPC) at physiological ratios (e.g., 10–30 mol% DPPS-Na).
- Validate membrane asymmetry via fluorescence quenching assays using headgroup-specific probes like annexin V .
Basic Question: What are the standard protocols for storing and handling DPPS-Na to ensure stability?
DPPS-Na degrades via hydrolysis and oxidation due to its ester bonds and unsaturated headgroup.
Methodological Guidance :
- Storage : Store at −20°C under inert gas (e.g., argon) in sealed, light-protected vials. Avoid repeated freeze-thaw cycles .
- Handling : Reconstitute in chloroform:methanol (2:1 v/v) for lipid film preparation. For aqueous experiments, use degassed buffers (pH 7.4) to minimize oxidation .
Advanced Question: How can researchers design experiments to resolve contradictions in DPPS-Na’s reported therapeutic efficacy in neurodegenerative models?
Discrepancies arise from variations in model systems (e.g., in vitro vs. in vivo), lipid delivery methods, and dosage regimes.
Methodological Guidance :
- Model Optimization : Use primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons to assess DPPS-Na’s effects on Aβ oligomerization or tau phosphorylation .
- Dosage Control : Employ nanoscale delivery systems (e.g., DPPS-Na-containing liposomes) to ensure consistent bioavailability across blood-brain barrier models .
Advanced Question: What experimental approaches are suitable for analyzing DPPS-Na’s phase behavior in mixed lipid systems?
DPPS-Na’s saturated acyl chains promote rigid gel-phase domains, which influence membrane fluidity and protein partitioning.
Methodological Guidance :
- Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures (Tm) of DPPS-Na/DPPC mixtures to identify coexistence of gel and liquid-ordered phases .
- Fluorescence Anisotropy : Use diphenylhexatriene (DPH) probes to quantify lipid packing density in DPPS-Na-enriched membranes .
Advanced Question: How can researchers validate DPPS-Na’s role in caspase-dependent apoptosis signaling?
DPPS-Na externalization is a hallmark of apoptosis, facilitating prothrombinase complex assembly and caspase activation.
Methodological Guidance :
- Flow Cytometry : Treat cells with apoptosis inducers (e.g., staurosporine) and quantify surface DPPS-Na using fluorescein-labeled lactadherin .
- Caspase Activity Assays : Correlate DPPS-Na exposure with caspase-3/7 activation using fluorogenic substrates (e.g., DEVD-AMC) .
Advanced Question: What strategies mitigate batch-to-batch variability in DPPS-Na synthesis for reproducible research?
Impurities in acyl chain composition or headgroup ionization can alter membrane properties.
Methodological Guidance :
- Purification : Use reverse-phase HPLC with evaporative light scattering detection (ELSD) to confirm ≥98% purity. Validate acyl chain homogeneity via gas chromatography (GC) .
- Quality Control : Perform thin-layer chromatography (TLC) in chloroform:methanol:water (65:25:4) to detect lysophospholipid contaminants .
Advanced Question: How do researchers reconcile conflicting data on DPPS-Na’s effects on membrane curvature and vesicle trafficking?
DPPS-Na’s anionic headgroup interacts with BAR domain proteins (e.g., endophilin), but results vary based on lipid composition and ionic strength.
Methodological Guidance :
- Cryo-Electron Microscopy : Image DPPS-Na-containing liposomes to assess curvature induction in the presence of 150 mM NaCl .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics between DPPS-Na and curvature-sensing proteins under physiological salt conditions .
Basic Question: What are the key considerations when incorporating DPPS-Na into liposomal drug delivery systems?
DPPS-Na enhances liposome stability and targeting via charge interactions.
Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
